Cas no 1981-45-9 (6-chloro-2-(methoxymethyl)pyrimidin-4-amine)
6-chloro-2-(methoxymethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-2-(methoxymethyl)pyrimidin-4-amine
- 4-Pyrimidinamine, 6-chloro-2-(methoxymethyl)-
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- Inchi: 1S/C6H8ClN3O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3,(H2,8,9,10)
- InChI Key: JEOBFTOIMFEXNK-UHFFFAOYSA-N
- SMILES: C1(COC)=NC(Cl)=CC(N)=N1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 290.4±30.0 °C at 760 mmHg
- Flash Point: 129.4±24.6 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
6-chloro-2-(methoxymethyl)pyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-chloro-2-(methoxymethyl)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374378-10mg |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 10mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C374378-50mg |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 50mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C374378-100mg |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 100mg |
$ 340.00 | 2022-04-01 | ||
| Chemenu | CM436297-1g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95%+ | 1g |
$1002 | 2023-03-24 | |
| Enamine | EN300-133892-0.05g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95% | 0.05g |
$202.0 | 2023-06-06 | |
| Enamine | EN300-133892-0.1g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95% | 0.1g |
$301.0 | 2023-06-06 | |
| Enamine | EN300-133892-0.25g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95% | 0.25g |
$431.0 | 2023-06-06 | |
| Enamine | EN300-133892-0.5g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95% | 0.5g |
$679.0 | 2023-06-06 | |
| Enamine | EN300-133892-1.0g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95% | 1g |
$871.0 | 2023-06-06 | |
| Enamine | EN300-133892-2.5g |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine |
1981-45-9 | 95% | 2.5g |
$1707.0 | 2023-06-06 |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 6-chloro-2-(methoxymethyl)pyrimidin-4-amine
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS No. 1981-45-9): An Overview of Its Properties and Applications
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS No. 1981-45-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the properties, synthesis, and recent research advancements related to 6-chloro-2-(methoxymethyl)pyrimidin-4-amine.
Chemical Structure and Properties
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative with a chlorine atom at the 6-position and a methoxymethyl group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The compound is typically a white crystalline solid with a molecular weight of 185.65 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
The chlorine atom at the 6-position provides electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The methoxymethyl group at the 2-position adds steric bulk and can affect the compound's solubility and bioavailability. These structural features make 6-chloro-2-(methoxymethyl)pyrimidin-4-amine an attractive scaffold for drug design.
Synthesis and Preparation
The synthesis of 6-chloro-2-(methoxymethyl)pyrimidin-4-amine has been reported in several scientific publications. One common synthetic route involves the reaction of 2-chloroacetonitrile with methanol to form 2-chloroacetamide, which is then condensed with guanidine to produce 2-chloroacetylguanidine. This intermediate is subsequently cyclized to form 6-chloropyrimidin-4(3H)-one, which is further derivatized to introduce the methoxymethyl group at the 2-position.
An alternative synthetic method involves the reaction of 6-chloropyrimidin-4(3H)-one with methoxyacetyl chloride in the presence of a base such as sodium hydride. This reaction yields 6-chloro-2-(methoxymethyl)pyrimidin-4(3H)-one, which can be reduced to form the desired amine product.
Biological Activity and Applications
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine has shown promising biological activity in various assays, making it a valuable compound for pharmaceutical research. Recent studies have focused on its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
In one notable study, researchers investigated the ability of 6-chloro-2-(methoxymethyl)pyrimidin-4-amine to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells. The results demonstrated that this compound effectively inhibited DHODH activity, leading to reduced proliferation of cancer cells in vitro. This finding suggests that 6-chloro-2-(methoxymethyl)pyrimidin-4-amine could be a potential lead compound for developing anti-cancer drugs.
Another area of interest is the use of 6-chloro-2-(methoxymethyl)pyrimidin-4-amine as an antiviral agent. Studies have shown that this compound exhibits antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. These findings highlight the potential of 6-chloro-2-(methoxymethyl)pyrimidin-4-amine as a broad-spectrum antiviral agent.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing compounds derived from 6-chloro-2-(methoxymethyl)pyrimidin-4-amine into clinical trials. Several pharmaceutical companies are currently investigating these derivatives for their therapeutic potential in various diseases.
In one ongoing clinical trial, a derivative of 6-chloro-2-(methoxymethyl)pyrimidin-4-amine is being evaluated for its efficacy in treating solid tumors. Preliminary results from phase I trials have shown that this compound is well-tolerated and exhibits significant anti-tumor activity in patients with advanced cancers.
Furthermore, there are ongoing efforts to optimize the pharmacokinetic properties of these compounds to enhance their bioavailability and reduce potential side effects. These efforts include modifying the chemical structure to improve solubility, stability, and target specificity.
Conclusion
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS No. 1981-45-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a valuable scaffold for drug design, particularly in areas such as cancer therapy and antiviral treatment. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential, paving the way for new treatments for various diseases.
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